N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide
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Overview
Description
N-(2-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDE is a complex organic compound that belongs to the class of triazolothiadiazole derivatives.
Preparation Methods
The synthesis of N-(2-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDE involves several steps. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . The reaction conditions typically involve acid catalysis and controlled temperatures to ensure the proper formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
N-(2-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it is studied for its potential use in industrial applications, such as in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-(2-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit carbonic anhydrase or cholinesterase, which are involved in various physiological processes . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(2-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDE can be compared with other triazolothiadiazole derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities and applications .
Properties
Molecular Formula |
C21H19N7O3S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C21H19N7O3S/c1-13-23-24-21-27(13)25-20(32-21)15-6-2-3-7-16(15)22-19(29)14-8-9-17(18(12-14)28(30)31)26-10-4-5-11-26/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,22,29) |
InChI Key |
YFVLSJTUHQTMDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)C4=CC(=C(C=C4)N5CCCC5)[N+](=O)[O-] |
Origin of Product |
United States |
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